molecular formula C15H19N3O3 B2778934 4-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one CAS No. 1171683-56-9

4-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one

Cat. No.: B2778934
CAS No.: 1171683-56-9
M. Wt: 289.335
InChI Key: UVYXIYFASKWUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Research by Maftei et al. (2013) and (2016) focused on the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, highlighting their potential in antitumor activity. These compounds were synthesized from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, leading to derivatives that exhibited significant potency against a panel of cell lines in vitro. The most potent compound showed a mean IC50 value of approximately 9.4 µM, indicating its effectiveness in inhibiting tumor cell proliferation. The structural confirmation of these compounds was achieved through X-ray crystallography, providing a foundation for further investigation into their antitumor mechanisms (Maftei et al., 2013) (Maftei et al., 2016).

Metabolic Studies

Yoo et al. (2008) explored the metabolic pathways of a related compound, focusing on its enzymatic C-demethylation in rat liver microsomes. This study provided insights into the metabolic stability and potential pharmacokinetic properties of oxadiazole derivatives, which is crucial for their development as therapeutic agents. The identification of metabolites and understanding of metabolic reactions are essential for assessing the safety and efficacy of these compounds in drug development processes (Yoo et al., 2008).

Applications in Materials Science

Wang et al. (2001) investigated the use of a bis(1,3,4-oxadiazole) derivative as a hole-blocking material in organic light-emitting diodes (LEDs). The study demonstrated the material's effectiveness in enhancing the efficiency of LEDs, showcasing the versatility of oxadiazole derivatives in electronic applications. This work underscores the potential of such compounds in the development of advanced materials for optoelectronic devices, contributing to the fields of display technology and lighting (Wang et al., 2001).

Properties

IUPAC Name

4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)14-16-13(21-17-14)10-7-12(19)18(8-10)9-11-5-4-6-20-11/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYXIYFASKWUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.